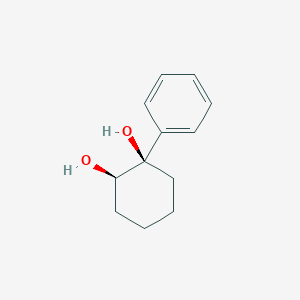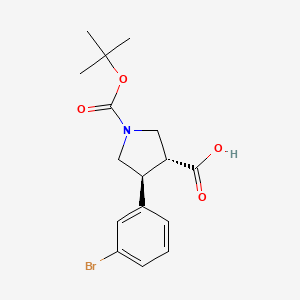![molecular formula C7H6BrN B1142351 3-[(Z)-2-bromoethenyl]pyridine CAS No. 125142-07-6](/img/structure/B1142351.png)
3-[(Z)-2-bromoethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-2-bromoethenyl]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a bromoethenyl group attached to the third position of the pyridine ring. Pyridine derivatives are widely studied due to their significant biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
3-[(Z)-2-bromoethenyl]pyridine can be synthesized through various methods. One common approach involves the bromination of 3-vinylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the Hantzsch pyridine synthesis is a well-known method that involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia. This method can be adapted to produce various substituted pyridines, including those with bromoethenyl groups .
化学反応の分析
Types of Reactions
3-[(Z)-2-bromoethenyl]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of 3-ethenylpyridine.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include 3-[(1Z)-2-azidoethenyl]pyridine or 3-[(1Z)-2-thiocyanatoethenyl]pyridine.
Oxidation: The major product is 3-[(1Z)-2-bromoethenyl]pyridine N-oxide.
Reduction: The major product is 3-ethenylpyridine.
科学的研究の応用
3-[(Z)-2-bromoethenyl]pyridine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes
作用機序
The mechanism of action of pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI) involves its interaction with biological molecules. The bromoethenyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the inhibition of enzyme activity or interference with DNA replication and transcription .
類似化合物との比較
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
3-Vinylpyridine: Similar structure but lacks the bromine atom.
3-Bromopyridine: Contains a bromine atom but lacks the ethenyl group.
Uniqueness
3-[(Z)-2-bromoethenyl]pyridine is unique due to the presence of both a bromo and an ethenyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
特性
IUPAC Name |
3-[(Z)-2-bromoethenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLLVAFIGFFX-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)









